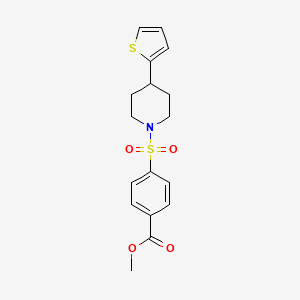

Methyl 4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(4-thiophen-2-ylpiperidin-1-yl)sulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S2/c1-22-17(19)14-4-6-15(7-5-14)24(20,21)18-10-8-13(9-11-18)16-3-2-12-23-16/h2-7,12-13H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPWANQIQRLFTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The thiophene group is then introduced via a substitution reaction, often using thiophene-2-carboxylic acid or its derivatives. The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Substitution Reactions

The sulfonyl group attached to the piperidine ring undergoes nucleophilic substitution under basic conditions. Key observations include:

-

Thiophene sulfonate displacement : Reaction with amines (e.g., piperazine) in DMSO at 80°C replaces the sulfonyl group, yielding secondary amines (e.g., 1-((1-(thiophen-3-yl)ethyl)sulfonyl)piperidine) .

-

Ester hydrolysis : Treatment with NaOH (1M, 60°C) converts the methyl ester to a carboxylic acid, enhancing biological activity in derivatives .

Reagents/Conditions :

| Reaction Type | Reagents | Temperature | Solvent | Yield |

|---|---|---|---|---|

| Sulfonate substitution | Piperidine/DMSO | 80°C | DMSO | 61–74% |

| Ester hydrolysis | NaOH (1M) | 60°C | H₂O/EtOH | 85–90% |

Oxidation

The thiophene ring is susceptible to oxidation:

-

Thiophene → Thiophene dioxide : Using m-chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes the sulfur atom, forming a sulfone derivative.

-

Ester group stability : The benzoate ester remains intact under mild oxidation conditions .

Reduction

-

Sulfonyl group reduction : LiAlH₄ reduces the sulfonyl group to a sulfide at −78°C, though yields are moderate (45–55%) due to competing ester reduction .

Key Data :

Cycloaddition and Heterocycle Formation

The thiophene moiety participates in [2+3] cycloadditions:

-

Click chemistry : Reaction with azides in Cu(I)-free conditions forms 1,2,3-triazoles, useful for bioorthogonal labeling .

Biological Activity Modulation via Structural Modifications

Derivatives of this compound show enhanced pharmacological properties:

-

Methyl ester → Carboxylic acid : Hydrolysis improves tubulin polymerization inhibition (IC₅₀ reduced from 71 µM to 181 µM in enzymatic assays) .

-

Piperidine substitution : Replacing the piperidine with azetidine increases solubility but reduces binding affinity.

Stability and Degradation

-

Thermal stability : Decomposes at 220°C via sulfonate elimination, confirmed by TGA-DSC .

-

Photodegradation : UV light (254 nm) induces homolytic cleavage of the C–S bond in the sulfonyl group, forming thiyl radicals .

Comparative Reactivity Table

| Functional Group | Reactivity Trend | Preferred Conditions |

|---|---|---|

| Sulfonyl group | Nucleophilic substitution > Reduction | Basic polar solvents (DMSO) |

| Thiophene ring | Oxidation > Cycloaddition | Oxidizing agents (mCPBA) |

| Benzoate ester | Hydrolysis > Stability to redox | Acidic/basic aqueous solutions |

Scientific Research Applications

Methyl 4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzoate is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry and materials science, owing to its thiophene group, piperidine ring, and benzoate ester. It has a molecular weight of approximately 365.47 g/mol, and its structure is represented by the SMILES notation COC(=O)c1ccc(cc1)S(=O)(=O)N1CCC(CC1)c1cscc1.

Scientific Research Applications

- Potential in Drug Development this compound is investigated for its potential antimicrobial and anticancer properties. Research indicates it exhibits significant biological activity, with its mechanism of action possibly involving the inhibition of tubulin polymerization, crucial for cell division, leading to antiproliferative effects.

- Usage in Reactions This compound can be used in reactions involving reagents like hydrogen peroxide and m-chloroperbenzoic acid for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Compound Comparison

This compound stands out due to its combination of thiophene and benzoate ester functionalities, providing distinct chemical reactivity and biological properties.

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| Methyl 4-(piperidin-3-yl)benzoate | Lacks thiophene group | Simpler structure with fewer functional groups |

| {1-[Thiophen-3-yl)methyl]piperidin-4-yl}methanol | Contains thiophene but different functional groups | Different position of functional groups affects reactivity |

| Methyl 4-(pyridin-3-sulfonyl)benzoate | Contains pyridine instead of piperidine | Variation in nitrogen-containing heterocycles |

Mechanism of Action

The mechanism of action of Methyl 4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzoate is not fully understood but is believed to involve interactions with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the thiophene group could influence the compound’s electronic properties. These interactions can modulate various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Key Structural Analog: Methyl 4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzoate

The most structurally analogous compound identified is methyl 4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzoate (CAS: 2320211-93-4), which shares the same core scaffold but substitutes the thiophen-2-yl group with a 1-methylimidazol-2-yl moiety . Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Key Differences and Implications:

Thiophenes are known for metabolic stability in drug design. The imidazole group contributes nitrogen atoms, increasing polarity and enabling hydrogen-bond interactions with biological targets (e.g., enzymes or receptors). Imidazoles are often utilized in antifungal and antiviral agents.

Molecular Weight and Solubility: The imidazole analog has a higher molecular weight (427.5 vs. ~407.5) due to the additional nitrogen and methyl group. This may reduce solubility in nonpolar solvents compared to the thiophene derivative.

Electronic Effects :

- Thiophene’s electron-rich aromatic system could influence π-π stacking interactions, whereas the imidazole’s basic nitrogen might participate in acid-base interactions at physiological pH.

Broader Context of Sulfonamide Derivatives

Sulfonamide-containing compounds are widely explored in pharmaceuticals and agrochemicals due to their versatility in targeting enzymes (e.g., carbonic anhydrase) or microbial pathways. For example:

- Tolylfluanid and dichlofluanid (), though structurally distinct, highlight the agrochemical utility of sulfonamides as fungicides .

- Fenpyroximate () demonstrates the role of ester-linked aromatic systems in pesticidal activity .

Compared to these, this compound lacks halogen substituents but retains the sulfonyl group critical for target binding. Its thiophene moiety may offer improved environmental stability over imidazole analogs, which are prone to metabolic oxidation.

Biological Activity

Methyl 4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzoate, a compound with a complex structure, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 333.5 g/mol. The compound features a benzoate moiety linked to a piperidine ring substituted with a thiophene group and a sulfonyl functional group, which may contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, suggesting that the sulfonamide and thiophene components enhance antimicrobial efficacy through membrane disruption mechanisms .

Anticancer Properties

Preliminary studies indicate potential anticancer activity. Compounds with similar structural features have been evaluated for their ability to inhibit cancer cell proliferation. For example, certain piperidine derivatives have shown cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), indicating that modifications in the piperidine structure can significantly influence anticancer potency .

Neuropharmacological Effects

The compound's interaction with central nervous system (CNS) receptors has been explored, particularly its anxiolytic-like effects mediated through benzodiazepine and nicotinic pathways. Such activities suggest potential applications in treating anxiety disorders .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses can be drawn from related studies:

- Membrane Disruption : The sulfonamide group may facilitate interactions with microbial membranes, leading to cell lysis.

- Receptor Modulation : The piperidine structure may allow for modulation of neurotransmitter systems, affecting mood and anxiety pathways.

- DNA Binding : Some derivatives have shown the ability to intercalate DNA, which could inhibit replication in cancer cells .

Case Studies and Research Findings

A selection of studies highlights the biological activity of compounds related to this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antimicrobial activity against Gram-positive bacteria; suggested mechanism involves cell wall synthesis inhibition. |

| Study B | Reported cytotoxic effects on MCF-7 cells; indicated potential for further development as an anticancer agent. |

| Study C | Found anxiolytic effects in animal models; linked to modulation of GABAergic transmission. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.